2-(p-Tolyl)benzofuran
Overview
Description
2-(p-Tolyl)benzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ringBenzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)benzofuran can be achieved through various methods. One common approach involves the cyclization of 2-arylphenols with appropriate reagents. For instance, the reaction of 2-(p-tolyl)phenol with a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromobenzofuran is coupled with p-tolylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)benzofuran undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Quinones and other oxidized derivatives
Reduction: Dihydro and tetrahydro derivatives
Substitution: Nitro derivatives and other substituted products
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: Benzofuran derivatives, including 2-(p-Tolyl)benzofuran, exhibit significant biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The therapeutic potential of this compound is explored in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(p-Tolyl)benzofuran can be compared with other benzofuran derivatives to highlight its uniqueness:
2-Phenylbenzofuran: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(2-Naphthyl)benzofuran: Contains a naphthyl group, leading to distinct properties and applications.
5-Methylbenzofuran: Methyl group at a different position, resulting in variations in chemical behavior and biological effects.
The presence of the p-tolyl group in this compound imparts unique properties, such as enhanced lipophilicity and specific biological activities, distinguishing it from other benzofuran derivatives .
Properties
IUPAC Name |
2-(4-methylphenyl)-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOIJGSPRXCDLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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